2,6-dioxo-N-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide
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Overview
Description
N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an allyl group attached to the nitrogen atom and a carboxamide group at the fourth position of the pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves the reaction of orotic acid with allylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid to facilitate the formation of the desired product. The reaction mixture is heated under reflux conditions for several hours, followed by cooling and crystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide primarily involves the inhibition of soluble epoxide hydrolase (sEH). By inhibiting sEH, the compound prevents the hydrolysis of lipid epoxides, which are known to have vasodilatory properties. This inhibition leads to increased levels of epoxyeicosatrienoic acids (EETs), resulting in the relaxation of vascular smooth muscle and reduction of blood pressure .
Comparison with Similar Compounds
Similar Compounds
2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide: Lacks the allyl group, making it less reactive in certain chemical reactions.
N-allyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with different substitution patterns, leading to variations in biological activity.
Uniqueness
N-allyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is unique due to the presence of the allyl group, which enhances its reactivity and potential for further chemical modifications. This structural feature also contributes to its effectiveness as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H9N3O3 |
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Molecular Weight |
195.18 g/mol |
IUPAC Name |
2,4-dioxo-N-prop-2-enyl-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C8H9N3O3/c1-2-3-9-7(13)5-4-6(12)11-8(14)10-5/h2,4H,1,3H2,(H,9,13)(H2,10,11,12,14) |
InChI Key |
JPGRYPIZPHNGEV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
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